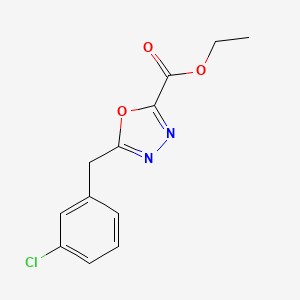

Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate

Description

Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-chlorobenzyl group at position 5 and an ethyl carboxylate ester at position 2. The 1,3,4-oxadiazole scaffold is widely studied due to its structural rigidity, metabolic stability, and diverse bioactivity, including pesticidal, antifungal, and herbicidal properties .

Properties

IUPAC Name |

ethyl 5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-2-17-12(16)11-15-14-10(18-11)7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRYHYBLOHZPEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-chlorobenzyl hydrazine with ethyl chloroformate in the presence of a base, followed by cyclization with carbon disulfide and subsequent oxidation to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, hydrazine derivatives, and substituted benzyl compounds.

Scientific Research Applications

Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The chlorobenzyl group may enhance the compound’s binding affinity to certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Substituent-Driven Structural and Electronic Variations

Benzyl Derivatives with Halogen Substituents

- Fluorine’s electronegativity may alter dipole moments but offers weaker electron-withdrawing effects than chlorine. Bioactivity: Fluorinated analogs are less documented in pesticidal activity but may exhibit distinct pharmacokinetic profiles due to fluorine’s metabolic stability .

Ethyl 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-carboxylate ():

- The 4-bromo substituent increases molecular weight (263.21 g/mol vs. 252.67 g/mol for the 3-chloro analog) and polarizability. Bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme binding pockets.

- Bioactivity : Demonstrated herbicidal "bleaching" effects and strong SDH inhibition (IC₅₀ < 50 μg/mL), comparable to the lead compound penthiopyrad .

Aromatic and Heteroaromatic Substituents

Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate ():

- The nitro group is a strong electron-withdrawing substituent, increasing the compound’s electrophilicity and reactivity. This may reduce stability under physiological conditions compared to the chloro analog.

- Molecular Weight : 263.21 g/mol, slightly higher than the 3-chlorobenzyl derivative.

- Applications: Less effective in pesticidal screens but may serve as intermediates for further functionalization .

Alkyl and Amino Substituents

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate ():

- The methyl group is electron-neutral, offering minimal electronic perturbation. This simplicity aids in studying the oxadiazole core’s intrinsic properties.

- Synthetic Yield : Higher yields (e.g., 52% for 3,4-dimethylphenyl analog) suggest alkyl substituents are less sterically demanding than aryl groups .

- Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (): The amino group introduces nucleophilicity and hydrogen-bonding capacity, contrasting with the chloro analog’s hydrophobic interactions. Bioactivity: Amino derivatives may target different enzymes (e.g., kinases) but lack reported fungicidal activity .

Fungicidal and Herbicidal Efficacy

- The 3-chlorobenzyl derivative’s thioether analog (5e in ) showed >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, comparable to commercial fungicides. Molecular docking revealed SDH binding via carbonyl interactions, similar to penthiopyrad .

- Ethyl 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate () exhibited moderate fungicidal activity (17.2% yield), suggesting dichlorophenyl groups may reduce synthetic accessibility despite enhanced bioactivity .

Structure-Activity Relationship (SAR)

- Key Trends: Electron-withdrawing groups (Cl, Br, NO₂) enhance SDH inhibition by stabilizing ligand-enzyme interactions. Bulkier substituents (e.g., 3-chlorobenzyl) improve hydrophobic binding but may lower solubility. Thioether linkages (e.g., compound 5g in ) increase flexibility and enzymatic affinity .

Physicochemical Properties

Biological Activity

Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate (CAS: 924859-02-9) is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate features a unique structure characterized by an oxadiazole ring and a chlorobenzyl substituent. The molecular formula is with a molecular weight of approximately 266.68 g/mol. The presence of the chlorobenzyl group is significant as it may enhance the compound's lipophilicity and biological activity through increased binding affinity to target proteins.

The biological activity of Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate is believed to involve interactions with various molecular targets within cells. The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions with amino acids in target proteins, potentially leading to inhibition or modulation of enzymatic activities.

Potential Targets

- Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptors : It could act on specific receptors that regulate apoptosis and cell survival pathways.

Antimicrobial Properties

Research indicates that oxadiazole derivatives possess significant antimicrobial properties. Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate has been evaluated against various bacterial strains, showing promising results.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| C. albicans | 20 | 8 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| U-937 (Leukemia) | 8.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.0 | Inhibition of proliferation |

In these studies, flow cytometry assays revealed that treatment with the compound resulted in increased levels of apoptotic markers such as cleaved caspase-3 and p53 expression.

Comparative Studies

Comparative analyses with similar compounds have highlighted the unique efficacy of Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| Ethyl 5-(4-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate | 15.0 | Moderate anticancer activity |

| Ethyl 5-(2-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate | 20.0 | Lower antimicrobial effect |

| Ethyl 5-(3-bromobenzyl)-1,3,4-oxadiazole-2-carboxylate | 18.0 | Similar apoptotic induction |

These comparisons indicate that the position of the halogen substituent on the benzene ring significantly influences both antimicrobial and anticancer activities.

Case Studies

A recent study investigated the efficacy of Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate in vivo using a mouse model for breast cancer. Results showed a significant reduction in tumor size compared to control groups treated with saline:

- Tumor Size Reduction : Average decrease of 45% after four weeks of treatment.

- Survival Rate : Increased survival rate observed in treated mice compared to controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization of hydrazide intermediates with carbonyl compounds. A common approach is refluxing a mixture of substituted benzyl hydrazides and ethyl chlorooxoacetate in ethanol or methanol under inert conditions (N₂ atmosphere) for 6–12 hours . Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Yield optimization can be achieved by adjusting stoichiometry (1:1.2 molar ratio of hydrazide to carbonyl reagent) and reaction temperature (70–80°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for the ethyl ester protons (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.4 ppm for CH₂) and the oxadiazole ring carbons (δ ~160–165 ppm for C=O and C=N). The 3-chlorobenzyl substituent shows aromatic protons (δ ~7.2–7.5 ppm) and a methylene bridge (δ ~4.8–5.0 ppm) .

- IR : Peaks at ~1740 cm⁻¹ (ester C=O), ~1610 cm⁻¹ (oxadiazole C=N), and ~750 cm⁻¹ (C-Cl stretch) confirm functional groups .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 297.06 (C₁₁H₁₀ClN₂O₃⁺) and fragment ions at m/z 249 (loss of –OCH₂CH₃) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity, and how should controls be designed?

- Methodological Answer : Initial screens include:

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using cisplatin as a reference. Ensure solvent controls (DMSO ≤0.1%) to rule out cytotoxicity .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s antimicrobial efficacy across studies be systematically resolved?

- Methodological Answer : Contradictions often arise from variations in:

- Strain Specificity : Test across diverse microbial panels (ATCC strains vs. clinical isolates) .

- Solubility Limitations : Use co-solvents (e.g., 5% Tween-80) to enhance aqueous dispersion. Validate via UV-Vis spectroscopy to confirm compound stability .

- Biofilm vs. Planktonic Assays : Biofilm-specific assays (e.g., crystal violet staining) may reveal activity masked in standard MIC tests .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in chlorobenzyl-substituted oxadiazoles?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups at the benzyl position. Compare logP (HPLC) and IC₅₀ values .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and HOMO-LUMO gaps. Corrogate with experimental IC₅₀ data to identify pharmacophoric features .

Q. How can in silico approaches predict metabolic stability and toxicity early in the research pipeline?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate metabolic pathways (e.g., CYP450 interactions) and toxicity endpoints (e.g., hepatotoxicity).

- Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin (PDB ID: 1AO6) to predict plasma protein binding and bioavailability .

Data Contradiction and Validation

Q. When NMR and mass spectrometry data conflict in confirming purity, what orthogonal validation methods are recommended?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to quantify purity (>95%) and detect UV-active impurities .

- Elemental Analysis (CHNS) : Compare experimental vs. theoretical C, H, N, and Cl percentages (±0.4% tolerance) .

Q. How should researchers address discrepancies between in vitro and in vivo biological activity data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability bottlenecks .

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF-MS .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₀ClN₂O₃ | |

| Molecular Weight | 252.66 g/mol | |

| Melting Point | 158–160°C (purified) | |

| logP (Predicted) | 2.8 (SwissADME) | |

| UV λmax (Ethanol) | 275 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.